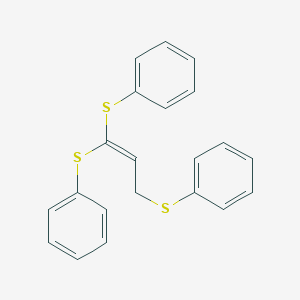
1,1,3-Tris(phenylthio)-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Tris(phenylthio)-1-propene is a synthetic compound that has attracted attention due to its potential applications in scientific research. This compound is commonly referred to as TPTP and is a member of the organosulfur compound family. TPTP is a colorless liquid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
作用機序
TPTP is known to interact with proteins through covalent bonding with cysteine residues. This interaction can lead to the modification of protein function and can be used to study protein structure and function. TPTP has also been shown to have antioxidant properties that can protect cells from oxidative stress.
生化学的および生理学的効果
TPTP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. TPTP has also been shown to have anti-inflammatory properties and to protect cells from oxidative stress. Additionally, TPTP has been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
One of the main advantages of TPTP is its versatility in the laboratory. It can be used as a ligand for metal complexes, as a building block for organic synthesis, and as a probe for studying protein-ligand interactions. However, one of the limitations of TPTP is its potential toxicity. It is important to handle TPTP with care and to use appropriate safety measures when working with this compound.
将来の方向性
The potential applications of TPTP in scientific research are vast. Some possible future directions include the development of new drugs for the treatment of cancer and other diseases, the study of protein-ligand interactions, and the development of new materials for use in electronics and other fields. Additionally, further research is needed to fully understand the biochemical and physiological effects of TPTP and to determine its potential toxicity.
合成法
The synthesis of TPTP involves the reaction between propargyl chloride and thiophenol in the presence of a base. The reaction is carried out under an inert atmosphere and the product is purified using column chromatography. This method has proven to be efficient and yields high-quality TPTP.
科学的研究の応用
TPTP has been widely used in scientific research due to its unique chemical properties. It has been used as a ligand for metal complexes, as a building block for organic synthesis, and as a probe for studying protein-ligand interactions. TPTP has also been used in the development of new drugs for the treatment of cancer and other diseases.
特性
CAS番号 |
102070-37-1 |
|---|---|
製品名 |
1,1,3-Tris(phenylthio)-1-propene |
分子式 |
C21H18S3 |
分子量 |
366.6 g/mol |
IUPAC名 |
1,3-bis(phenylsulfanyl)prop-1-enylsulfanylbenzene |
InChI |
InChI=1S/C21H18S3/c1-4-10-18(11-5-1)22-17-16-21(23-19-12-6-2-7-13-19)24-20-14-8-3-9-15-20/h1-16H,17H2 |
InChIキー |
XBMCYJDHTDKVJI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC=C(SC2=CC=CC=C2)SC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)SCC=C(SC2=CC=CC=C2)SC3=CC=CC=C3 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





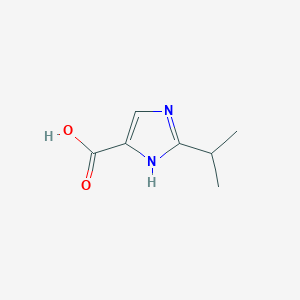
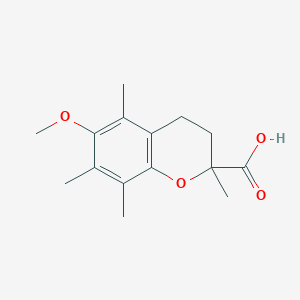

![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)
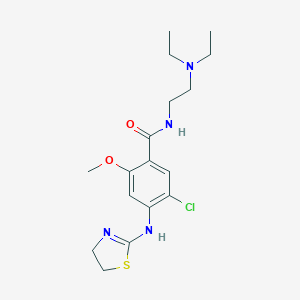
![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)
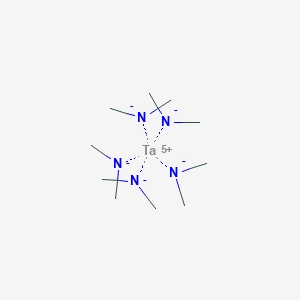


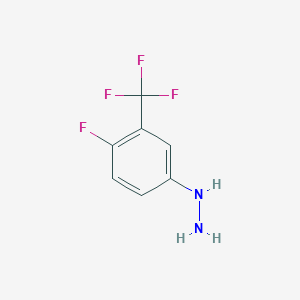
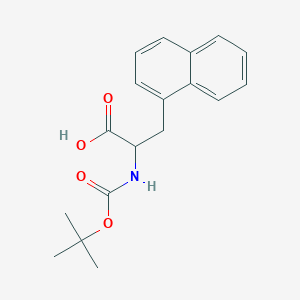
![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)